methanesulfonic acid;(2S)-2-[[4-[4-(trifluoromethyl)phenyl]phenyl]methylamino]propanamide
CAS No.:
Cat. No.: VC14600900
Molecular Formula: C18H21F3N2O4S
Molecular Weight: 418.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H21F3N2O4S |
|---|---|
| Molecular Weight | 418.4 g/mol |
| IUPAC Name | methanesulfonic acid;(2S)-2-[[4-[4-(trifluoromethyl)phenyl]phenyl]methylamino]propanamide |
| Standard InChI | InChI=1S/C17H17F3N2O.CH4O3S/c1-11(16(21)23)22-10-12-2-4-13(5-3-12)14-6-8-15(9-7-14)17(18,19)20;1-5(2,3)4/h2-9,11,22H,10H2,1H3,(H2,21,23);1H3,(H,2,3,4)/t11-;/m0./s1 |
| Standard InChI Key | AXIUZWFYRNNIFL-MERQFXBCSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N)NCC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F.CS(=O)(=O)O |
| Canonical SMILES | CC(C(=O)N)NCC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F.CS(=O)(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound comprises two primary components:
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Methanesulfonic acid (MSA): A strong organic acid (CH₃SO₃H) with a pKa of −1.9, widely used as a catalyst and stabilizing agent .
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(2S)-2-[[4-[4-(Trifluoromethyl)phenyl]phenyl]methylamino]propanamide: A chiral amide featuring a 4-(trifluoromethyl) biphenyl moiety. The (2S) configuration indicates stereospecificity, critical for biological activity .
Table 1: Key Molecular Descriptors
Structural Analogs and Relevance
The compound’s structure aligns with patented phenoxyacetic acid derivatives, which often incorporate trifluoromethyl groups for enhanced metabolic stability and receptor binding . For instance, EP1667964B1 discloses compounds with similar aryl-thioether and trifluoromethyl motifs, highlighting their utility in modulating biological pathways . The 4-(trifluoromethyl)phenyl group augments lipophilicity, potentially improving blood-brain barrier penetration compared to safinamide .
Synthesis and Physicochemical Properties
Table 2: Physicochemical Data (Extrapolated from Analogs)
The trifluoromethyl group elevates logP, suggesting improved membrane permeability, while MSA’s high water solubility (1,000 g/L at 20°C) ensures formulation flexibility .
| Application | MSA-Based Catalyst | Traditional Acid |
|---|---|---|
| Alkylbenzene production | 90% yield, 50°C | 75% yield, 100°C (H₂SO₄) |
| Glucose to levulinic acid | 85% conversion | 60% conversion (HCl) |
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